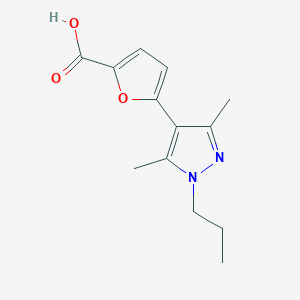![molecular formula C13H15N3O2 B7560639 N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide](/img/structure/B7560639.png)
N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide, also known as FE-3, is a chemical compound that has been extensively studied for its potential applications in scientific research. FE-3 is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide is not fully understood, but it is believed to involve inhibition of various signaling pathways involved in cancer cell growth and survival, as well as modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, neuroprotection, and modulation of neurotransmitter systems in the brain. It has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide has several advantages for use in laboratory experiments, including its ability to inhibit cancer cell growth and its neuroprotective effects. However, there are also limitations to its use, including its potential toxicity and the need for further study to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide, including further study of its mechanism of action and its potential use in the treatment of cancer and neurological disorders. Additionally, research could focus on developing new synthetic methods for N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide and exploring its potential use in other areas of scientific research.
Méthodes De Synthèse
N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide can be synthesized using a variety of methods, including reaction of 2-(methylamino)pyridine-3-carboxylic acid with furan-2-ylacetic acid, followed by reduction with sodium borohydride. Another method involves reaction of 2-(methylamino)pyridine-3-carboxylic acid with furan-2-ylmethylamine, followed by reaction with thionyl chloride and subsequent reduction with sodium borohydride.
Applications De Recherche Scientifique
N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide has been studied for its potential applications in a variety of scientific research areas, including cancer research and neurological disorders. In cancer research, N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as a potential cancer treatment. In neurological disorders, N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-14-12-11(5-2-7-15-12)13(17)16-8-6-10-4-3-9-18-10/h2-5,7,9H,6,8H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTHMKLTPWOVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)NCCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)ethyl]-2-(methylamino)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[4-[(3,5-Dinitrobenzoyl)amino]phenyl]imidazol-2-yl]-phenylphosphinic acid](/img/structure/B7560561.png)





![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)

![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)

![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)

![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)